Prednisolone

描述

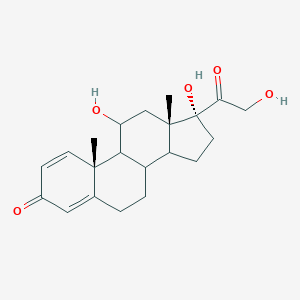

Structure

3D Structure

属性

IUPAC Name |

(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,9,14-16,18,22,24,26H,3-4,6,8,10-11H2,1-2H3/t14-,15-,16-,18+,19-,20-,21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIGNJSKKLXVSLS-VWUMJDOOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC34C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)CCC4=CC(=O)C=C[C@]34C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9021184 |

Source

|

| Record name | Prednisolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Prednisolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014998 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

SPECIFIC OPTICAL ROTATION: +102.5 DEG @ 25 °C/D; PH OF 1% SOLN 7.5 TO 8.5; SOL IN WATER, METHANOL, ETHANOL. /PHOSPHATE SODIUM/, 1 g dissolves in about 30 mL of alc, in about 180 mL of chloroform, in about 50 mL of acetone; sol in methanol, dioxane., In water, 2.23X10+2 mg/L at 25 °C, 2.39e-01 g/L |

Source

|

| Record name | Prednisolone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00860 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PREDNISOLONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3385 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Prednisolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014998 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Crystals, White to practically white crystalline powder | |

CAS No. |

50-24-8 |

Source

|

| Record name | Prednisolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prednisolone [INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prednisolone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00860 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | prednisolone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9900 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | prednisolone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9120 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pregna-1,4-diene-3,20-dione, 11,17,21-trihydroxy-, (11.beta.)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Prednisolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Prednisolone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.020 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PREDNISOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9PHQ9Y1OLM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PREDNISOLONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3385 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Prednisolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014998 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

235 °C with some decomposition, CRYSTALS FROM ETHANOL; MP: 266-273 °C /TEBUTATE/, 235 °C |

Source

|

| Record name | Prednisolone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00860 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PREDNISOLONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3385 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Prednisolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014998 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Prednisolone's Immunomodulatory Effects on T-Cell Differentiation and Cytokine Profiles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prednisolone, a synthetic glucocorticoid, is a cornerstone of anti-inflammatory and immunosuppressive therapy. Its profound effects on the adaptive immune system are largely mediated through the modulation of T-cell function. This technical guide provides an in-depth analysis of the mechanisms by which this compound influences T-helper (Th) cell differentiation and alters their cytokine secretion profiles. We will explore its differential impact on Th1, Th2, Th17, and regulatory T (Treg) cell lineages, present quantitative data on cytokine modulation, detail relevant experimental protocols, and visualize the core signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in immunology and drug development seeking to understand and leverage the immunomodulatory properties of this compound.

Introduction

T-helper (Th) cells, upon activation, differentiate into distinct subsets characterized by their cytokine production and effector functions. The balance between these subsets is critical for an appropriate immune response. An imbalance, such as the overactivity of pro-inflammatory Th1 and Th17 cells, is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. This compound exerts its therapeutic effects by restoring this balance, primarily through its interaction with the glucocorticoid receptor (GR).[1][2] This interaction leads to genomic and non-genomic effects that ultimately regulate the expression of key transcription factors and cytokines, thereby steering T-cell differentiation towards an anti-inflammatory phenotype.[3][4]

This compound's Impact on T-Cell Differentiation

This compound treatment significantly alters the landscape of T-helper cell subsets, generally promoting a shift from pro-inflammatory to anti-inflammatory or regulatory lineages. This is achieved by influencing the key transcription factors that govern the differentiation of each subset.

-

Inhibition of Th1 and Th17 Differentiation: this compound has been shown to suppress the differentiation of Th1 and Th17 cells.[5][6] This is accomplished, in part, by inhibiting the activation of pro-inflammatory transcription factors like NF-κB and AP-1, which are crucial for the expression of Th1- and Th17-polarizing cytokines.[2][7] Studies have demonstrated that prednisone (B1679067) treatment leads to a reduction in the proportions of Th1 and Th17 cells in mouse models of autoimmune disease.[4][8]

-

Promotion of Th2 and Treg Differentiation: Conversely, this compound can promote the differentiation of Th2 and regulatory T (Treg) cells, which have anti-inflammatory and immunomodulatory functions.[5] The induction of Treg cells is a key mechanism of this compound's immunosuppressive action. For instance, studies have shown an increased expression of Foxp3, the master transcription factor for Treg cells, following prednisone treatment.[9]

The overall effect is a restoration of the Th1/Th2 and Th17/Treg balance, which is often dysregulated in inflammatory conditions.[5][6]

Modulation of T-Cell Cytokine Profiles

The functional consequence of altered T-cell differentiation is a significant change in the cytokine milieu. This compound generally suppresses the production of pro-inflammatory cytokines while in some contexts, it can enhance the production of anti-inflammatory cytokines.

Data Presentation: Effects of this compound on Cytokine Production

The following tables summarize the quantitative effects of this compound on the production of key cytokines by different T-cell subsets as reported in various studies.

| Cytokine | T-Cell Subset | Effect of this compound | Fold Change/Percentage Reduction (where reported) | Reference |

| Pro-Inflammatory Cytokines | ||||

| IFN-γ | Th1 | Decreased | Significant reduction in in-vitro production after treatment. | [7] |

| TNF-α | Th1, Th17 | Decreased | In-vitro production reduced from 83.6 pg/mL to 10.7 pg/mL after treatment. | [7] |

| IL-2 | Th1 | Decreased | Production is generally suppressed. | [2][10] |

| IL-17A | Th17 | Decreased | Significant reduction in in-vitro production after treatment. | [7][9] |

| IL-6 | Th17 | Decreased | In-vitro production did not show significant change in one study, but is generally considered to be suppressed. | [7] |

| IL-1β | Th17 | Decreased | Significant reduction in in-vitro production after treatment. | [7] |

| Anti-Inflammatory Cytokines | ||||

| IL-10 | Treg, Th2 | Increased | In-vitro production significantly increased after treatment. | [7][9] |

| TGF-β | Treg | Increased | Increased production seen in skin lesions after 6 months of treatment. | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the effects of this compound on T-cell differentiation and cytokine profiles.

In Vitro T-Cell Differentiation Assay

This protocol describes the differentiation of naïve CD4+ T cells into Th17 cells in the presence or absence of this compound.

-

Isolation of Naïve CD4+ T-Cells:

-

Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.[11]

-

Purify naïve CD4+ T cells from PBMCs using a naïve CD4+ T cell isolation kit (magnetic-activated cell sorting - MACS) according to the manufacturer's instructions. Purity should be assessed by flow cytometry.

-

-

T-Cell Culture and Differentiation:

-

Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL) overnight at 4°C.

-

Wash the plate with sterile PBS.

-

Seed the purified naïve CD4+ T cells at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.

-

Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL).

-

For Th17 differentiation, add a cytokine cocktail containing recombinant human IL-6 (e.g., 10-50 ng/mL), TGF-β (e.g., 1-5 ng/mL), IL-1β (e.g., 10-20 ng/mL), and IL-23 (e.g., 10-20 ng/mL).[11][12] Add neutralizing antibodies against IFN-γ and IL-4 to prevent differentiation into other lineages.[12]

-

To test the effect of this compound, add the desired concentrations of this compound (e.g., ranging from 10^-9 to 10^-6 M) to the respective wells at the start of the culture. Include a vehicle control (e.g., DMSO).

-

Incubate the cells at 37°C in a 5% CO2 incubator for 3-5 days.

-

-

Analysis:

-

After the incubation period, cells and supernatants can be harvested for further analysis, such as flow cytometry for intracellular cytokine staining and ELISA for secreted cytokines.

-

Flow Cytometry for Intracellular Cytokine Staining

This protocol details the steps for identifying T-cell subsets and measuring their intracellular cytokine production.

-

Cell Stimulation and Protein Transport Inhibition:

-

Surface Marker Staining:

-

Harvest the cells and wash them with FACS buffer (PBS with 2% FBS and 0.1% sodium azide).

-

Incubate the cells with fluorescently-conjugated antibodies against surface markers (e.g., CD4) for 20-30 minutes on ice in the dark.

-

Wash the cells to remove unbound antibodies.

-

-

Fixation and Permeabilization:

-

Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) for 20 minutes at room temperature.[14]

-

Wash the cells and then permeabilize them with a permeabilization buffer (e.g., containing saponin (B1150181) or Triton X-100) to allow antibodies to access intracellular antigens.[14]

-

-

Intracellular Staining:

-

Incubate the permeabilized cells with fluorescently-conjugated antibodies against intracellular cytokines (e.g., IL-17A, IFN-γ) and transcription factors (e.g., Foxp3, RORγt) for 30 minutes at room temperature in the dark.

-

Wash the cells with permeabilization buffer.

-

-

Data Acquisition and Analysis:

-

Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

-

Analyze the data using appropriate software to quantify the percentage of different T-cell subsets and the expression of intracellular cytokines.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

This protocol is for quantifying the concentration of secreted cytokines in cell culture supernatants.

-

Plate Coating:

-

Coat a 96-well high-binding ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-17A) diluted in coating buffer.

-

Incubate overnight at 4°C.

-

-

Blocking:

-

Wash the plate with wash buffer (PBS with 0.05% Tween-20).

-

Block the plate with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature to prevent non-specific binding.

-

-

Sample and Standard Incubation:

-

Wash the plate.

-

Add standards (recombinant cytokine of known concentrations) and cell culture supernatants to the wells.

-

Incubate for 2 hours at room temperature.

-

-

Detection:

-

Wash the plate.

-

Add a biotinylated detection antibody specific for the cytokine.

-

Incubate for 1-2 hours at room temperature.

-

Wash the plate.

-

Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.

-

-

Substrate Development and Measurement:

-

Wash the plate.

-

Add a substrate solution (e.g., TMB) and incubate until a color develops.

-

Stop the reaction with a stop solution (e.g., sulfuric acid).

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.[8][15]

-

Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis

This protocol is for measuring the mRNA expression levels of key transcription factors and cytokines.

-

RNA Isolation:

-

Harvest the T cells and isolate total RNA using a commercial RNA isolation kit.

-

-

cDNA Synthesis:

-

Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.[16]

-

-

Real-Time PCR:

-

Set up the PCR reaction with a master mix containing SYBR Green or a TaqMan probe, forward and reverse primers for the genes of interest (e.g., RORC for Th17, FOXP3 for Treg, IFNG for Th1, IL10 for Treg), and the cDNA template.[17]

-

Run the reaction on a real-time PCR machine.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH or ACTB).

-

Calculate the relative gene expression using the ΔΔCt method.[16]

-

Visualization of Signaling Pathways and Experimental Workflows

Glucocorticoid Receptor Signaling Pathway in T-Cells

References

- 1. Effects of this compound Treatment on Cytokine Expression in Patients with Leprosy Type 1 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prednisone Reprograms the Transcriptional Immune Cell Landscape in CNS Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Intracellular Flow Cytometry Staining Protocol [protocols.io]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Cytokine Elisa [bdbiosciences.com]

- 9. resources.revvity.com [resources.revvity.com]

- 10. Intracellular Cytokine Staining Protocol [anilocus.com]

- 11. antbioinc.com [antbioinc.com]

- 12. bdbiosciences.com [bdbiosciences.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Intracellular Cytokine Staining | ORP Core Facilities | University of Arizona [cores.arizona.edu]

- 15. benchchem.com [benchchem.com]

- 16. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Real‐time quantitative PCR to detect changes in synovial gene expression in rheumatoid arthritis after corticosteroid treatment - PMC [pmc.ncbi.nlm.nih.gov]

Transcriptional Regulation by Prednisolone in Primary Immune Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the transcriptional regulation by Prednisolone, a synthetic glucocorticoid, in primary immune cells. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering insights into the genomic effects of this widely used immunosuppressive drug. This document summarizes quantitative data on gene expression changes, details key experimental protocols, and visualizes complex biological pathways and workflows.

Introduction to this compound and its Mechanism of Action

This compound, a synthetic corticosteroid, exerts its potent anti-inflammatory and immunosuppressive effects primarily by modulating gene expression in target cells.[1][2] As a lipophilic molecule, this compound readily diffuses across the cell membrane and binds to the cytosolic Glucocorticoid Receptor (GR).[3] This binding event triggers a conformational change in the GR, leading to its dissociation from a chaperone protein complex and subsequent translocation into the nucleus.[3]

Once in the nucleus, the this compound-GR complex can modulate gene transcription through several mechanisms:

-

Transactivation: The GR homodimer binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins.[4][5]

-

Transrepression: The GR monomer can interfere with the activity of other transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), which are key drivers of pro-inflammatory gene expression.[6][7][8] This interaction prevents the recruitment of co-activators and histone acetyltransferases, leading to the repression of inflammatory genes.

-

Direct DNA Binding to Negative GREs (nGREs): The GR can also bind to nGREs to directly repress gene transcription.

These genomic effects of this compound are highly cell-type-specific, resulting in a diverse range of responses across different primary immune cells.[4]

Quantitative Data on this compound-Regulated Gene Expression

The transcriptional response to this compound varies significantly among different primary immune cells. Below are summary tables of key genes regulated by this compound in CD4+ T lymphocytes, CD14+ monocytes, and neutrophils, compiled from various studies.

Table 1: this compound-Regulated Genes in CD4+ T Lymphocytes

| Gene | Regulation | Fold Change (approx.) | Function | Reference |

| FKBP5 | Up | >10 | Glucocorticoid receptor chaperone | [9] |

| DUSP1 | Up | >5 | MAPK phosphatase, anti-inflammatory | [9] |

| IL-2R | Down | - | Interleukin-2 receptor, T cell activation | [2] |

| IL-13 | Down | Significant | Pro-inflammatory cytokine | [10] |

| FAS | Down | Significant | Apoptosis-inducing receptor | [10] |

| FASL | Down | Significant | Apoptosis-inducing ligand | [10] |

| TNFRSF1B | Down | Significant | TNF receptor | [10] |

Table 2: this compound-Regulated Genes in CD14+ Monocytes

| Gene | Regulation | Fold Change (approx.) | Function | Reference |

| CD163 | Up | - | Scavenger receptor, M2 macrophage marker | [11] |

| MRC1 (CD206) | Up | - | Mannose receptor, M2 macrophage marker | [11] |

| CCL2 | Down | Significant | Chemokine, monocyte recruitment | [7] |

| CXCL10 | Down | Significant | Chemokine, pro-inflammatory | [7] |

| TNF-α | Down | Significant | Pro-inflammatory cytokine | [7] |

| CD80 | Down | Significant | Co-stimulatory molecule | [7] |

| MMP9 | Down | Significant | Matrix metalloproteinase, inflammation | [7] |

| CD14 | Down | Significant | LPS co-receptor | [7] |

Table 3: Glucocorticoid-Regulated Genes in Neutrophils

| Gene | Regulation | Function | Reference |

| IL-1β | Down | Pro-inflammatory cytokine | [12] |

| TNF-α | Down | Pro-inflammatory cytokine | [12] |

| IL-8 | Down | Neutrophil chemoattractant | [12] |

| GILZ | Up | Glucocorticoid-induced leucine (B10760876) zipper, anti-inflammatory | [13] |

| Annexin A1 | Up | Anti-inflammatory protein | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the transcriptional regulation of this compound in primary immune cells.

RNA-Sequencing (RNA-Seq)

RNA-Seq is a powerful technique to quantify the abundance of RNA transcripts in a sample, providing a global view of gene expression changes induced by this compound.

Protocol for RNA-Seq of Primary Immune Cells Treated with this compound

-

Isolation of Primary Immune Cells:

-

Obtain peripheral blood mononuclear cells (PBMCs) from healthy donors using Ficoll-Paque density gradient centrifugation.

-

Isolate specific immune cell populations (e.g., CD4+ T cells, CD14+ monocytes, B cells) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

-

-

Cell Culture and this compound Treatment:

-

Culture the isolated primary immune cells in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and antibiotics).

-

Treat the cells with a clinically relevant concentration of this compound (e.g., 1 µM) or vehicle (e.g., DMSO) for a specified time course (e.g., 2, 6, 24 hours).

-

-

RNA Extraction:

-

Lyse the cells using a suitable lysis buffer (e.g., TRIzol).

-

Extract total RNA using a column-based RNA purification kit, including an on-column DNase digestion step to remove genomic DNA contamination.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).

-

-

Library Preparation and Sequencing:

-

Prepare RNA-Seq libraries from the extracted RNA using a commercial kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.

-

Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

-

Data Analysis:

-

Perform quality control of the raw sequencing reads using tools like FastQC.

-

Align the reads to a reference genome (e.g., human genome hg38) using a splice-aware aligner like STAR.

-

Quantify gene expression levels using tools such as HTSeq or featureCounts.

-

Perform differential gene expression analysis between this compound-treated and vehicle-treated samples using packages like DESeq2 or edgeR in R.

-

Perform pathway and gene ontology enrichment analysis on the differentially expressed genes to identify affected biological processes.

-

Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)

ChIP-Seq is used to identify the genome-wide binding sites of a specific protein, such as the Glucocorticoid Receptor (GR), providing insights into the direct targets of this compound.

Protocol for GR ChIP-Seq in Primary Immune Cells Treated with this compound

-

Cell Culture and Cross-linking:

-

Isolate and culture primary immune cells as described for RNA-Seq.

-

Treat cells with this compound or vehicle.

-

Cross-link protein-DNA complexes by adding formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the cross-linking reaction by adding glycine.

-

-

Chromatin Preparation:

-

Lyse the cells and isolate the nuclei.

-

Sonify the chromatin to shear the DNA into fragments of 200-600 bp.

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody specific for the Glucocorticoid Receptor (GR). A non-specific IgG antibody should be used as a negative control.

-

Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

Wash the beads to remove non-specifically bound chromatin.

-

-

DNA Purification:

-

Elute the protein-DNA complexes from the beads.

-

Reverse the cross-links by heating at 65°C.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a column-based DNA purification kit.

-

-

Library Preparation and Sequencing:

-

Prepare sequencing libraries from the immunoprecipitated DNA using a commercial kit.

-

Sequence the libraries on a high-throughput sequencing platform.

-

-

Data Analysis:

-

Align the sequencing reads to a reference genome.

-

Perform peak calling using software like MACS2 to identify regions of GR enrichment.

-

Annotate the peaks to identify nearby genes.

-

Perform motif analysis to identify the GR binding motif within the peaks.

-

Assay for Transposase-Accessible Chromatin with Sequencing (ATAC-Seq)

ATAC-Seq is a method for mapping chromatin accessibility genome-wide, which can reveal how this compound treatment alters the regulatory landscape of immune cells.

Protocol for ATAC-Seq in Primary Immune Cells Treated with this compound

-

Cell Preparation:

-

Isolate and culture primary immune cells as described for RNA-Seq.

-

Treat cells with this compound or vehicle.

-

Harvest a small number of cells (e.g., 50,000).

-

-

Tagmentation:

-

Lyse the cells to isolate the nuclei.

-

Incubate the nuclei with a hyperactive Tn5 transposase pre-loaded with sequencing adapters. The transposase will simultaneously fragment the DNA in open chromatin regions and ligate the adapters.

-

-

DNA Purification and Library Amplification:

-

Purify the tagmented DNA.

-

Amplify the library using PCR with indexed primers.

-

-

Sequencing:

-

Sequence the amplified library on a high-throughput sequencing platform.

-

-

Data Analysis:

-

Align the sequencing reads to a reference genome.

-

Call peaks to identify regions of open chromatin.

-

Perform differential accessibility analysis between this compound-treated and vehicle-treated samples.

-

Integrate ATAC-Seq data with RNA-Seq and ChIP-Seq data to gain a comprehensive understanding of the regulatory changes.

-

Visualization of Pathways and Workflows

Signaling Pathway

The following diagram illustrates the canonical signaling pathway of this compound leading to transcriptional regulation.

References

- 1. High Constitutive Glucocorticoid Receptor β in Human Neutrophils Enables Them to Reduce Their Spontaneous Rate of Cell Death in Response to Corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prednisone increases apoptosis in in vitro activated human peripheral blood T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medrxiv.org [medrxiv.org]

- 4. rupress.org [rupress.org]

- 5. Chromatin immunoprecipitation (ChIP) scanning identifies primary glucocorticoid receptor target genes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prednisone Reprograms the Transcriptional Immune Cell Landscape in CNS Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound suppresses the immunostimulatory effects of 27-hydroxycholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound inhibits PDGF-induced nuclear translocation of NF-κB in human pulmonary artery smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound-induced changes in gene-expression profiles in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Glucocorticoids suppress T cell function by upregulating microRNA 98 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Neutrophils Are Not Less Sensitive Than Other Blood Leukocytes to the Genomic Effects of Glucocorticoids | PLOS One [journals.plos.org]

- 13. wjgnet.com [wjgnet.com]

In vivo effects of Prednisolone in a murine model of rheumatoid arthritis

An In-Depth Technical Guide to the In Vivo Effects of Prednisolone in a Murine Model of Rheumatoid Arthritis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo effects of this compound, a synthetic glucocorticoid, in established murine models of rheumatoid arthritis (RA). This document details the experimental protocols used to elicit and treat the disease, presents quantitative data on the therapeutic effects of this compound, and illustrates the key signaling pathways involved in its mechanism of action.

Introduction to Murine Models of Rheumatoid Arthritis

Animal models are crucial for investigating the complex immunological and pathological processes of rheumatoid arthritis and for the preclinical evaluation of therapeutics.[1] Among the most widely used are rodent models that replicate key features of human RA, such as synovial inflammation, pannus formation, and the destruction of cartilage and bone.[2][3]

Commonly employed induced models include:

-

Collagen-Induced Arthritis (CIA): This is one of the most extensively used models as it shares immunological and pathological characteristics with human RA.[3][4] Arthritis is induced by immunizing genetically susceptible mouse strains, such as DBA/1, with type II collagen emulsified in Complete Freund's Adjuvant (CFA).[3][5]

-

Collagen Antibody-Induced Arthritis (CAIA): This model offers a more rapid and synchronized onset of arthritis.[2][6] It is induced by administering a cocktail of monoclonal antibodies against type II collagen, followed by a lipopolysaccharide (LPS) challenge, bypassing the need for T and B cell-dependent autoantigen recognition.[2][6]

-

Adjuvant-Induced Arthritis (AIA): This was one of the first described animal models of RA and is induced by immunization with CFA containing heat-inactivated mycobacteria.[3][7]

These models provide robust platforms to study the anti-inflammatory and disease-modifying effects of compounds like this compound.

Experimental Protocols

Detailed and reproducible protocols are essential for the successful implementation of in vivo studies. Below is a standard methodology for the Collagen-Induced Arthritis (CIA) model and subsequent treatment with this compound.

Collagen-Induced Arthritis (CIA) Induction Protocol

This protocol is adapted from standard methodologies for inducing CIA in DBA/1 mice, which are highly susceptible to the disease.[4][5]

Materials:

-

Male DBA/1 mice (8-10 weeks old)[5]

-

Bovine or Chicken Type II Collagen (CII)

-

Complete Freund’s Adjuvant (CFA) containing Mycobacterium tuberculosis

-

Incomplete Freund’s Adjuvant (IFA)

-

0.1 M Acetic Acid

-

Syringes and needles

Procedure:

-

Preparation of Emulsion (Day 0):

-

Dissolve Type II Collagen in 0.1 M acetic acid to a final concentration of 2 mg/mL by stirring overnight at 4°C.

-

Prepare an emulsion by mixing the collagen solution with an equal volume of CFA. The mixture should be emulsified until a droplet holds its form when placed in water.

-

-

Primary Immunization (Day 0):

-

Administer 100 µL of the emulsion (containing 100 µg of collagen) intradermally at the base of the tail of each mouse.

-

-

Booster Immunization (Day 21):

-

Prepare a second emulsion by mixing the collagen solution with an equal volume of IFA.

-

Administer 100 µL of the booster emulsion intradermally at a different site near the base of the tail.[4]

-

-

Monitoring:

This compound Treatment and Efficacy Assessment

Treatment Regimen:

-

Once clinical signs of arthritis are established (e.g., clinical score ≥ 1), mice are randomized into treatment and control groups.

-

This compound Group: this compound is administered orally once daily at dosages ranging from 0.3 mg/kg to 5 mg/kg.[8][9]

-

Control Group: Vehicle (e.g., phosphate-buffered saline) is administered orally.

-

Treatment typically continues for a predefined period, such as 7 to 14 days, depending on the study endpoints.[8][9]

Efficacy Endpoints:

-

Clinical Arthritis Score: Joints are scored based on the severity of swelling and erythema. A common scoring system is:

-

0 = No signs of arthritis

-

1 = Swelling and/or redness of one digit

-

2 = Swelling and/or redness of two or more joints

-

3 = Severe swelling of the entire paw

-

4 = Maximum inflammation with ankylosis

-

The maximum score per mouse is 16 (4 points per paw).

-

-

Paw Volume/Thickness: Paw swelling is quantified using a plethysmometer or digital calipers.

-

Histopathological Analysis: At the end of the study, joints are collected, fixed, and sectioned. Slides are stained (e.g., with Hematoxylin and Eosin) to assess synovial inflammation, cartilage erosion, and bone destruction.[6]

-

Biomarker Analysis: Serum or joint tissue can be collected to measure levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) and other relevant biomarkers using ELISA or quantitative PCR.[10]

Quantitative Data on this compound Efficacy

The following tables summarize quantitative data from various studies on the effects of this compound in murine RA models.

Table 1: Effect of this compound on Clinical and Inflammatory Parameters

| Murine Model | This compound Dose | Outcome Measure | Result | Citation |

|---|---|---|---|---|

| Anti-CII Antibody-Induced Arthritis | 0.3 mg/kg & 3 mg/kg (oral, daily for 12 days) | Paw Edema | Significantly inhibited | [8] |

| Anti-CII Antibody-Induced Arthritis | 0.3 mg/kg & 3 mg/kg (oral, daily for 12 days) | Synovial Proliferation | Significantly inhibited | [8] |

| Anti-CII Antibody-Induced Arthritis | 0.3 mg/kg & 3 mg/kg (oral, daily for 12 days) | Inflammatory Cell Infiltration | Significantly inhibited | [8] |

| Collagen-Induced Arthritis (CIA) | 1 mg/kg & 5 mg/kg (for 7 days) | Arthritis Score | Significant amelioration | [9] |

| Collagen-Induced Arthritis (CIA) | 0.05 mg/kg (for 7 days) | Arthritis Score | Ineffective | [9] |

| Collagen Antibody-Induced Arthritis (CAIA) | Not specified | Arthritis Score | Significantly reduced | [6] |

| Collagen-Induced Arthritis (CIA) | Not specified | Clinical Score & Paw Volume | High and constant inhibition over time |[11] |

Table 2: Effect of this compound on Cytokine and Cellular Markers

| Murine Model | This compound Dose | Outcome Measure | Result | Citation |

|---|---|---|---|---|

| Collagen-Induced Arthritis (CIA) | Not specified | Joint IL-1β (mRNA & Protein) | Significant reduction | [10] |

| Collagen-Induced Arthritis (CIA) | Not specified | Joint IL-6 (mRNA & Protein) | Significant reduction | [10] |

| Collagen-Induced Arthritis (CIA) | 0.05 mg/kg (in combination with IL-10) | Synovial IL-1β (mRNA & Protein) | Markedly reduced | [9] |

| RA Patients (Clinical Study) | 10 mg/day (oral, for 2 weeks) | Synovial CD68+ Macrophages | Reduced from 1,038 to 533 cells/mm² | [12] |

| Adjuvant-Induced Arthritis (Rat Model) | 10 mg/kg (oral) | T-bet and RORɣt gene expression | Decreased expression (in combination with piperine) |[13] |

Visualizations: Workflows and Signaling Pathways

Visual diagrams are provided to clarify experimental processes and the molecular mechanisms of this compound.

Experimental Workflow

Caption: Workflow for a Collagen-Induced Arthritis (CIA) study with this compound treatment.

Glucocorticoid Receptor Signaling Pathway

This compound exerts its effects primarily through the genomic pathway mediated by the glucocorticoid receptor (GR).[14] It is a prodrug that is converted to its active form, this compound, in the liver.[15]

References

- 1. Experimental animal models for rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Animal models of rheumatoid pain: experimental systems and insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | How to Model Rheumatoid Arthritis in Animals: From Rodents to Non-Human Primates [frontiersin.org]

- 4. resources.amsbio.com [resources.amsbio.com]

- 5. chondrex.com [chondrex.com]

- 6. Enhancing Prednisone-Based Arthritis Therapy with Targeted IL-27 Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Humanized Mouse Models of Rheumatoid Arthritis for Studies on Immunopathogenesis and Preclinical Testing of Cell-Based Therapies [frontiersin.org]

- 8. Effects of Alendronate and this compound on a Model of Rheumatoid Arthritis in Mice [jstage.jst.go.jp]

- 9. Synergistic protection against cartilage destruction by low dose this compound and interleukin-10 in established murine collagen arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Joint cytokine quantification in two rodent arthritis models: kinetics of expression, correlation of mRNA and protein levels and response to this compound treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Effects of oral this compound on biomarkers in synovial tissue and clinical improvement in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Benefits of combining piperine with this compound in an experimental model of rheumatoid arthritis [vrf.iranjournals.ir]

- 14. Corticosteroids-Mechanisms of Action in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Prednisone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Prednisolone's Role in Modulating Macrophage Polarization: M1 vs. M2 - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Macrophages, key players in the innate immune system, exhibit remarkable plasticity, polarizing into pro-inflammatory (M1) or anti-inflammatory/pro-resolving (M2) phenotypes in response to microenvironmental cues. This polarization is a critical determinant in the progression of various inflammatory diseases and represents a significant target for therapeutic intervention. Prednisolone, a synthetic glucocorticoid, is a potent anti-inflammatory and immunosuppressive agent widely used in the clinic. Its therapeutic efficacy is, in part, attributed to its profound influence on macrophage function, particularly its ability to modulate the M1/M2 polarization balance. This technical guide provides a comprehensive overview of the mechanisms by which this compound governs macrophage polarization, with a focus on the underlying signaling pathways, quantitative effects on macrophage markers, and detailed experimental protocols for studying these phenomena.

Introduction: The M1/M2 Macrophage Dichotomy

Macrophages are central to tissue homeostasis, inflammation, and immunity.[1][2] In response to various stimuli, macrophages undergo polarization into distinct functional phenotypes:

-

M1 (Classically Activated) Macrophages: Triggered by microbial products like lipopolysaccharide (LPS) and pro-inflammatory cytokines such as interferon-gamma (IFN-γ), M1 macrophages are characterized by the production of high levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), reactive oxygen species (ROS), and nitric oxide (NO). They play a crucial role in host defense against pathogens and tumor surveillance.

-

M2 (Alternatively Activated) Macrophages: Induced by cytokines like interleukin-4 (IL-4) and IL-13, M2 macrophages are involved in the resolution of inflammation, tissue repair, and wound healing. They produce anti-inflammatory cytokines such as IL-10 and transforming growth factor-beta (TGF-β) and upregulate scavenger receptors like CD163 and the mannose receptor (CD206).

An imbalance in the M1/M2 ratio is implicated in the pathogenesis of numerous chronic inflammatory and autoimmune diseases. Therefore, therapeutic strategies aimed at skewing macrophage polarization from a pro-inflammatory M1 to an anti-inflammatory M2 phenotype are of significant interest.

This compound's Mechanism of Action in Macrophage Polarization

This compound exerts its effects on macrophage polarization primarily through the glucocorticoid receptor (GR), a ligand-activated transcription factor. The binding of this compound to the cytosolic GR triggers a cascade of molecular events that ultimately reprogram the macrophage's transcriptional landscape.

Glucocorticoid Receptor Signaling

Upon ligand binding, the GR translocates to the nucleus, where it modulates gene expression through several mechanisms:

-

Transactivation: The GR homodimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins.

-

Transrepression: This is a key mechanism for the anti-inflammatory effects of glucocorticoids. The GR can repress the expression of pro-inflammatory genes without directly binding to DNA. This occurs primarily through protein-protein interactions with other transcription factors, most notably Nuclear Factor-kappa B (NF-κB).[3][4][5][6][7]

Inhibition of Pro-Inflammatory M1 Signaling

This compound actively suppresses the M1 phenotype by interfering with key pro-inflammatory signaling pathways:

-

NF-κB Inhibition: NF-κB is a master regulator of inflammation and is crucial for the expression of many M1-associated genes. The activated GR can physically interact with the p65 subunit of NF-κB, preventing its binding to DNA and subsequent transcriptional activation of pro-inflammatory genes.[3][4][5][6][7] This direct interaction is a central tenet of this compound's anti-inflammatory action.

-

AP-1 Inhibition: The GR can also inhibit the activity of Activator Protein-1 (AP-1), another critical transcription factor for pro-inflammatory gene expression.

Promotion of Anti-Inflammatory M2 Signaling

This compound promotes a shift towards the M2 phenotype through several mechanisms:

-

Upregulation of Anti-inflammatory Genes: Through transactivation, the GR can increase the expression of anti-inflammatory molecules. For instance, glucocorticoids have been shown to upregulate the expression of CD163, a hallmark of M2 macrophages.[1]

-

Induction of Dual-Specificity Phosphatase 1 (DUSP1/MKP-1): Glucocorticoids can induce the expression of DUSP1, a phosphatase that dephosphorylates and inactivates p38 MAPK, a key kinase in the pro-inflammatory signaling cascade.

-

Induction of Glucocorticoid-Induced Leucine Zipper (GILZ): GILZ is a protein induced by glucocorticoids that can inhibit both the NF-κB and AP-1 pathways, further contributing to the suppression of M1 polarization.[2]

Quantitative Effects of this compound on Macrophage Polarization Markers

The modulatory effects of this compound on macrophage polarization can be quantified by measuring changes in the expression of specific M1 and M2 markers at both the gene and protein levels.

Table 1: Effect of this compound on M1 Macrophage Marker Expression

| Marker | Method | Cell Type | Treatment Conditions | Result | Reference |

| Gene Expression | |||||

| TNF-α | qPCR | THP-1 macrophages | 27-hydroxycholesterol (B1664032) (27OHChol) + this compound (1 µM) | Significant suppression of 27OHChol-induced expression | [8] |

| CCL2 | qPCR | THP-1 macrophages | 27OHChol + this compound (0.1, 1 µM) | Dose-dependent attenuation of 27OHChol-induced expression | [8] |

| CXCL10 | qPCR | THP-1 macrophages | 27OHChol + this compound (1 µM) | Significant suppression of 27OHChol-induced expression | [8] |

| CD86 | qPCR | THP-1 macrophages | 27OHChol + this compound (1 µM) | Significant suppression of 27OHChol-induced expression | [8] |

| Protein Expression | |||||

| TNF-α | ELISA | Human PBMCs | M. leprae WCS + this compound | Significant reduction in M. leprae-induced production | [8] |

| CCL2 | ELISA | THP-1 macrophages | 27OHChol + this compound (0.1, 1 µM) | Significant reduction in 27OHChol-induced secretion | [8] |

| Phospho-p65 (NF-κB) | Western Blot | THP-1 macrophages | 27OHChol + this compound (1 µM) | Suppression of 27OHChol-induced phosphorylation | [8] |

Table 2: Effect of this compound on M2 Macrophage Marker Expression

| Marker | Method | Cell Type | Treatment Conditions | Result | Reference |

| Gene Expression | |||||

| CD163 | qPCR | THP-1 macrophages | 27OHChol + this compound (1 µM) | Increased transcription | [8] |

| CD206 (MRC1) | qPCR | THP-1 macrophages | 27OHChol + this compound (1 µM) | Increased transcription | [8] |

| IL-13 | RT-PCR | Rat lung tissue | This compound treatment | Increased expression | [9] |

| Protein Expression | |||||

| CD163 | Immunohistochemistry | Rat lung tissue | This compound treatment | Increased number of CD163+ cells | [9] |

| IL-10 | ELISA | Human PBMCs | M. leprae WCS + this compound | Significant increase in production after treatment | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the effects of this compound on macrophage polarization.

Protocol 1: In Vitro Differentiation and Polarization of THP-1 Macrophages

This protocol describes the differentiation of the human monocytic cell line THP-1 into macrophages and their subsequent polarization to M1 and M2 phenotypes.

Materials:

-

THP-1 cells (ATCC TIB-202)

-

RPMI-1640 medium with L-glutamine

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phorbol 12-myristate 13-acetate (PMA)

-

Lipopolysaccharide (LPS) from E. coli

-

Recombinant Human Interferon-gamma (IFN-γ)

-

Recombinant Human Interleukin-4 (IL-4)

-

Recombinant Human Interleukin-13 (IL-13)

-

This compound

Procedure:

-

Cell Culture: Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator. Maintain cell density between 2 x 10⁵ and 1 x 10⁶ cells/mL.

-

Differentiation to M0 Macrophages:

-

Seed THP-1 cells into 6-well plates at a density of 1 x 10⁶ cells/well.

-

Add PMA to a final concentration of 100 ng/mL.

-

Incubate for 48-72 hours. The cells will adhere and differentiate into M0 macrophages.

-

After incubation, remove the PMA-containing medium and wash the cells gently with sterile PBS.

-

Add fresh RPMI-1640 with 10% FBS and allow the cells to rest for 24 hours.

-

-

M1 Polarization:

-

Replace the medium with fresh RPMI-1640 containing 10% FBS.

-

To induce M1 polarization, add LPS (100 ng/mL) and IFN-γ (20 ng/mL).

-

For the experimental group, add the desired concentration of this compound concurrently with the polarizing stimuli.

-

Incubate for 24 hours for gene expression analysis or 48 hours for protein analysis.

-

-

M2 Polarization:

-

Replace the medium with fresh RPMI-1640 containing 10% FBS.

-

To induce M2 polarization, add IL-4 (20 ng/mL) and IL-13 (20 ng/mL).

-

For the experimental group, add the desired concentration of this compound concurrently with the polarizing stimuli.

-

Incubate for 48 hours.

-

Protocol 2: Quantitative Real-Time PCR (qPCR) for M1/M2 Marker Gene Expression

Materials:

-

RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

-

cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

-

qPCR master mix (e.g., SYBR Green)

-

Primers for target genes (e.g., TNF-α, CCL2, CD86, CD163, CD206) and a housekeeping gene (e.g., GAPDH, ACTB)

-

qPCR instrument

Procedure:

-

RNA Extraction: Lyse the polarized macrophages directly in the well using the lysis buffer from the RNA extraction kit and proceed according to the manufacturer's protocol.

-

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit following the manufacturer's instructions.

-

qPCR:

-

Prepare the qPCR reaction mix containing cDNA, forward and reverse primers, and qPCR master mix.

-

Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression levels, normalized to the housekeeping gene.

-

Protocol 3: Flow Cytometry for M1/M2 Surface Marker Expression

Materials:

-

Phosphate-Buffered Saline (PBS)

-

FACS buffer (PBS with 1% BSA and 0.1% sodium azide)

-

Fc block (e.g., Human TruStain FcX™, BioLegend)

-

Fluorochrome-conjugated antibodies against human CD86 (M1 marker) and CD163 (M2 marker)

-

Isotype control antibodies

-

Flow cytometer

Procedure:

-

Cell Harvesting: Gently scrape the adherent macrophages from the plate.

-

Staining:

-

Wash the cells with FACS buffer.

-

Resuspend the cells in FACS buffer containing Fc block and incubate for 10 minutes at 4°C.

-

Add the fluorochrome-conjugated antibodies (and isotype controls in separate tubes) and incubate for 30 minutes at 4°C in the dark.

-

Wash the cells twice with FACS buffer.

-

-

Data Acquisition and Analysis:

-

Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

-

Analyze the data using appropriate software (e.g., FlowJo). Gate on the live cell population and determine the percentage of cells positive for CD86 and CD163.

-

Protocol 4: Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Secretion

Materials:

-

ELISA kits for human TNF-α and IL-10

-

Microplate reader

Procedure:

-

Sample Collection: Collect the culture supernatants from the polarized macrophages and centrifuge to remove any cell debris.

-

ELISA:

-

Perform the ELISA according to the manufacturer's protocol for the specific cytokine kit.

-

Briefly, this involves adding the standards and samples to the antibody-coated plate, followed by the addition of a detection antibody and a substrate for color development.

-

-

Data Analysis:

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Generate a standard curve and calculate the concentration of the cytokine in the samples.

-

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways and experimental workflows provide a clear understanding of the complex interactions involved.

Caption: Signaling pathways in macrophage polarization modulated by this compound.

Caption: Experimental workflow for studying this compound's effect on macrophage polarization.

Conclusion

This compound plays a pivotal role in modulating macrophage polarization by suppressing the pro-inflammatory M1 phenotype and promoting the anti-inflammatory M2 phenotype. This is achieved through a multi-faceted mechanism centered on the glucocorticoid receptor, which involves the transrepression of key pro-inflammatory transcription factors like NF-κB and the transactivation of anti-inflammatory genes. Understanding these intricate molecular interactions is crucial for optimizing the therapeutic use of this compound and for the development of novel therapies that can selectively target macrophage polarization in inflammatory diseases. The experimental protocols and data presented in this guide provide a robust framework for researchers to further investigate the immunomodulatory effects of glucocorticoids and other compounds on macrophage function.

References

- 1. Frontiers | More Than Suppression: Glucocorticoid Action on Monocytes and Macrophages [frontiersin.org]

- 2. Frontiers | Glucocorticoids Shape Macrophage Phenotype for Tissue Repair [frontiersin.org]

- 3. tandfonline.com [tandfonline.com]

- 4. journals.biologists.com [journals.biologists.com]

- 5. Scholarly Article or Book Chapter | Characterization of mechanisms involved in transrepression of NF-kappa B by activated glucocorticoid receptors. | ID: 4x51hr86c | Carolina Digital Repository [cdr.lib.unc.edu]

- 6. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 7. Checks and Balances: the Glucocorticoid Receptor and NFκB in Good Times and Bad - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound suppresses the immunostimulatory effects of 27-hydroxycholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Investigating the Genomic Versus Non-Genomic Effects of Prednisolone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prednisolone, a potent synthetic glucocorticoid, is a cornerstone in the management of inflammatory and autoimmune diseases.[1][2][3] Its therapeutic efficacy stems from a complex and multifaceted mechanism of action that can be broadly categorized into two distinct pathways: the classical, slow-onset genomic effects, and the rapid, non-genomic effects.[4][5][6] Understanding the molecular intricacies, kinetics, and experimental distinction of these pathways is critical for optimizing therapeutic strategies and developing novel glucocorticoids with improved safety profiles. This technical guide provides an in-depth exploration of both mechanisms, complete with comparative data, detailed experimental protocols, and signaling pathway visualizations to elucidate the dual nature of this compound's action. It is important to note that prednisone, the commonly prescribed oral medication, is a prodrug that is converted in the liver to its active form, this compound.[2][7][8]

The Genomic Pathway: A Transcriptional Symphony

The genomic effects of this compound are the primary drivers of its long-term anti-inflammatory and immunosuppressive actions.[5] These effects are characterized by a delayed onset, typically requiring hours to manifest, as they are dependent on the complex machinery of gene transcription and protein synthesis.[5]

Molecular Mechanism

The classical genomic pathway is initiated by the passive diffusion of the lipophilic this compound molecule across the cell membrane into the cytoplasm.[2][4] The subsequent steps are as follows:

-

Receptor Binding: In the cytosol, this compound binds to the inactive glucocorticoid receptor (GR), which is part of a multiprotein complex including heat shock proteins (HSPs) like Hsp90 and Hsp70.[4][9]

-

Activation and Translocation: Ligand binding induces a conformational change in the GR, causing the dissociation of the chaperone proteins.[9] This activated GR-ligand complex then dimerizes and translocates into the nucleus.[1][2][5]

-

Gene Regulation: Once in the nucleus, the GR dimer interacts with DNA and other transcription factors to modulate gene expression through two primary mechanisms:

-

Transactivation: The GR dimer binds directly to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[2][5] This action upregulates the transcription of anti-inflammatory proteins, such as annexin (B1180172) A1 (lipocortin-1) and interleukin-10 (IL-10).[1][2][10]

-

Transrepression: The activated GR monomer can interact with and inhibit pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[2][5][10] This "tethering" mechanism prevents these factors from binding to their DNA response elements, thereby repressing the expression of a wide array of inflammatory genes, including cytokines, chemokines, adhesion molecules, and inflammatory enzymes.[5][10]

-

Signaling Pathway Diagram

The Non-Genomic Pathway: Rapid Cellular Responses

In contrast to the slow genomic route, non-genomic effects of this compound are characterized by their rapid onset, occurring within seconds to minutes.[4][5] These actions are independent of gene transcription and protein synthesis and are often triggered by higher concentrations of glucocorticoids, playing a key role in the immediate effects observed during high-dose pulse therapy.[5][11]

Molecular Mechanisms

The non-genomic effects of this compound are mediated through several proposed mechanisms:

-

Membrane-bound GR (mGR) Interaction: A subpopulation of glucocorticoid receptors is believed to be located at the plasma membrane.[4] this compound binding to these mGRs can rapidly initiate intracellular signaling cascades, such as activating G proteins (e.g., Gαs) to produce second messengers like cyclic AMP (cAMP).[6][12]

-

Cytosolic GR (cGR) Signaling: The classic cytosolic GR, upon binding this compound, can directly interact with and modulate the activity of various cytoplasmic signaling proteins and kinases (e.g., MAPK, PI3K/Akt) without needing to translocate to the nucleus.[4][6][9]

-

Physicochemical Membrane Effects: At very high concentrations, the lipophilic nature of this compound allows it to intercalate into the cell membrane, altering its fluidity and the function of embedded ion channels and transport proteins.[5][13] This can lead to rapid changes in intracellular ion concentrations, such as Ca²⁺.[4][13]

-

Mitochondrial Pathway: Non-genomic actions can also target mitochondria directly. The translocation of the GR to the mitochondria can promote the release of pro-apoptotic factors, contributing to apoptosis in sensitive cell types.[4]

Signaling Pathway Diagram

Comparative Analysis: Genomic vs. Non-Genomic Effects

The distinct characteristics of the two pathways are crucial for understanding the full spectrum of this compound's clinical effects, from immediate symptom relief to long-term disease modification and the emergence of side effects.

| Feature | Genomic Effects | Non-Genomic Effects |

| Onset Time | Slow (hours to days)[5] | Rapid (seconds to minutes)[4][5] |

| Mechanism | Gene transcription & protein synthesis dependent[4] | Transcription & translation independent[5] |

| Receptors | Primarily cytosolic GR (cGR)[4][5] | Membrane-bound GR (mGR), cytosolic GR (cGR)[4][5] |

| Dose Requirement | Effective at low (nanomolar) concentrations | Often requires higher (micromolar) concentrations[11] |

| Primary Actions | Transactivation & transrepression of genes[2][10] | Modulation of kinases, ion channels, second messengers[5][6] |

| Clinical Relevance | Long-term anti-inflammatory & immunosuppressive actions; majority of side effects[5] | Rapid therapeutic responses (e.g., high-dose pulse therapy); immediate physiological changes[5][11] |

| Interplay | Can be influenced by initial non-genomic signals. | Can initiate signaling that later modifies genomic responses.[12] |

Notably, a significant interplay exists between the pathways. Studies have shown that rapid, non-genomic signaling via Gαs and cAMP is required for approximately one-third of the canonical gene expression changes induced by glucocorticoids, highlighting a crucial link between the two mechanisms.[12]

Experimental Protocols to Differentiate Pathways

Distinguishing between genomic and non-genomic effects is fundamental to mechanistic studies. The following protocols provide a framework for dissecting these pathways in a laboratory setting.

Core Methodologies

| Protocol | Objective | Methodology | Expected Outcome |

| Transcription/Translation Inhibition | To determine dependence on new protein synthesis. | Pre-treat cells with Actinomycin D (transcription inhibitor) or Cycloheximide (translation inhibitor) for ~30-60 min before adding this compound. | Genomic: Effect is abolished.Non-Genomic: Effect persists. |

| Time-Course Analysis | To differentiate based on speed of onset. | Measure the desired cellular response at multiple time points, from seconds/minutes to several hours after this compound application. | Genomic: Response detected after >30-60 minutes.Non-Genomic: Response detected in <10-15 minutes. |

| Use of Membrane-Impermeable GC Analogs | To isolate effects initiated at the cell surface. | Treat cells with a glucocorticoid conjugated to a large molecule like bovine serum albumin (e.g., cortisol-BSA), which cannot enter the cell.[12] | Genomic: No effect.Non-Genomic (mGR-mediated): Effect is observed. |

Specific Assays for Pathway Investigation

| Pathway | Assay | Purpose |

| Genomic | Reporter Gene Assay | Quantify GR-mediated transactivation using a GRE-luciferase reporter plasmid. |

| qRT-PCR | Measure changes in mRNA levels of known GR target genes (e.g., ANXA1, IL6). | |

| Western Blotting | Detect changes in protein expression of target genes after prolonged (>4 hours) treatment. | |

| Chromatin Immunoprecipitation (ChIP) | Confirm direct binding of the GR to the promoter regions of target genes. | |

| Non-Genomic | Calcium Imaging | Use fluorescent indicators (e.g., Fura-2 AM) to measure rapid changes in intracellular [Ca²⁺]. |

| Kinase Activity Assays / Phospho-Blotting | Detect rapid (<15 min) phosphorylation of signaling proteins like ERK, Akt, or Raf-1 using phospho-specific antibodies.[6] | |

| Patch-Clamp Electrophysiology | Directly measure rapid changes in ion channel currents across the plasma membrane. |

Experimental Workflow Diagram

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | healthdirect [healthdirect.gov.au]

- 4. NON-GENOMIC EFFECTS OF GLUCOCORTICOIDS: AN UPDATED VIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. Genomic and non-genomic effects of glucocorticoids: implications for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. study.com [study.com]

- 8. What is the mechanism of Prednisone? [synapse.patsnap.com]

- 9. youtube.com [youtube.com]

- 10. Molecular mechanisms of corticosteroid actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Glucocorticoids rapidly activate cAMP production via Gαs to initiate non‐genomic signaling that contributes to one‐third of their canonical genomic effects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Non-genomic glucocorticoid effects to provide the basis for new drug developments: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

Cellular Uptake and Intracellular Trafficking of Prednisolone: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the cellular uptake, intracellular trafficking, and mechanisms of action of Prednisolone, a synthetic glucocorticoid widely used for its anti-inflammatory and immunosuppressive properties. The document details the transport of this compound across the cell membrane, its interaction with intracellular receptors, subsequent signaling pathways, and the experimental methodologies used to study these processes.

Cellular Uptake Mechanisms

The entry of this compound into target cells is a multi-faceted process primarily governed by its physicochemical properties and interactions with membrane transporters.

Passive Diffusion

As a lipophilic, hydrophobic steroid hormone, this compound's primary mode of entry into cells is through passive diffusion across the phospholipid bilayer of the cell membrane.[1][2][3] This process does not require energy and allows the molecule to move down its concentration gradient from the plasma into the cell's cytoplasm.[2] The lipophilicity-driven accumulation is a significant, though previously underappreciated, aspect of steroid cellular uptake.[4][5]

Role of Membrane Transporters

While passive diffusion is the main entry route, membrane transporters play a crucial role in modulating the net intracellular concentration of this compound.

-

Efflux Transporters: this compound is a known substrate for P-glycoprotein (P-gp), also known as ATP-binding cassette subfamily B member 1 (ABCB1) or multidrug resistance protein 1 (MDR1).[2][6] P-glycoprotein is an ATP-dependent efflux pump that actively transports a wide range of xenobiotics out of cells.[6] This efflux mechanism can reduce the intracellular accumulation and thus the efficacy of this compound in tissues where P-gp is highly expressed, such as the intestinal epithelium.[2][6] The presence of 17- and 21-hydroxyl groups on this compound appears critical for its efficient export by ABCB1.[2]

-

Uptake Transporters: While the role of efflux transporters is well-documented, the contribution of specific uptake transporters for this compound is less clear. However, the broader field of steroid transport suggests the existence of cellular uptake pathways for carrier-bound steroids involving endocytic receptors, though this is not yet specifically detailed for this compound.[7]

Influence of Plasma Protein Binding

In circulation, this compound is extensively bound to plasma proteins, primarily transcortin (corticosteroid-binding globulin, CBG) and, to a lesser extent, albumin.[6][8] Protein binding is non-linear and concentration-dependent, decreasing from approximately 95% at lower plasma concentrations to 60-70% at higher concentrations.[6] It is generally accepted that only the unbound or "free" fraction of the drug is available to diffuse across the cell membrane and exert its biological effect.[9] Therefore, plasma protein binding is a critical determinant of this compound's bioavailability at the cellular level.[2]

Intracellular Trafficking and Genomic Mechanism of Action

Once inside the cell, this compound initiates a cascade of events by interacting with its intracellular receptor, leading to changes in gene expression.

-